molecular formula C7H8F3NOS2 B1531945 1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol CAS No. 1344284-89-4

1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol

Cat. No. B1531945
CAS RN: 1344284-89-4
M. Wt: 243.3 g/mol
InChI Key: QOXAMSHQWNCOHZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol, also known as 1,1,1-Trifluoro-3-thiocarboxypropane-2-ol or TCTP, is a highly fluorinated organosulfur compound with a wide range of uses in scientific research. It is a colorless liquid, soluble in most organic solvents and has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. The compound has been studied extensively for its unique properties and has been used in various applications, such as in the synthesis of drugs, as a catalyst in organic reactions, and as a fluorescent probe for the detection of biological molecules.

Scientific Research Applications

Kinetic Resolution and Epoxypropane Synthesis

Highly Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane involves the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity through lipase-mediated kinetic resolution. This resolved alcohol can be converted into 1,1,1-trifluoro-2,3-epoxypropane, showcasing a pathway for producing complex fluorinated compounds with specific stereochemistry (Shimizu, Sugiyama, & Fujisawa, 1996).

Regioselective Cycloadditions

Alpha-sulfanyl and alpha-selanyl propadienyl cations are generated and used in regioselective cycloadditions with thioamides and selemides, leading to the formation of multifunctionalized thiazoles and selenazoles. This method demonstrates the compound's utility in synthesizing heterocyclic structures with potential biological activity (Yoshimatsu et al., 2009).

Ionic Liquid and Solvent Interaction Studies

Investigations into Ion Pairs of 1-Butyl-3-Methylimidazolium Triflate in Propan-1-ol reveal insights into the behavior of ionic liquids in solvents, which is crucial for understanding solvent effects in various chemical processes and applications (Kiefer et al., 2020).

Antiandrogen Activity and Drug Development

Research into Nonsteroidal antiandrogens including the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, highlights the importance of fluorinated compounds in the development of pharmaceuticals targeting androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Advanced Catalysis Techniques

Scandium Trifluoromethanesulfonate serves as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides and mixed anhydrides, underscoring the compound's significance in facilitating complex organic transformations (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Mechanism of Action

properties

IUPAC Name

1,1,1-trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NOS2/c1-4-2-13-6(11-4)14-3-5(12)7(8,9)10/h2,5,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXAMSHQWNCOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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